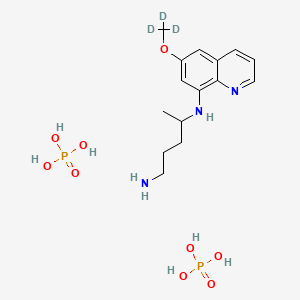

Primaquine-d3 (diphosphate)

描述

Structure

3D Structure of Parent

属性

分子式 |

C15H27N3O9P2 |

|---|---|

分子量 |

458.36 g/mol |

IUPAC 名称 |

phosphoric acid;4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)/i2D3;; |

InChI 键 |

GJOHLWZHWQUKAU-DHLLOTLESA-N |

手性 SMILES |

[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN.OP(=O)(O)O.OP(=O)(O)O |

规范 SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Characterization of Primaquine D3 Diphosphate

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites in Primaquine (B1584692)

The synthesis of a selectively deuterated compound like Primaquine-d3 requires precise chemical methods to ensure deuterium is incorporated only at the desired molecular positions with high efficiency. researchgate.net The "-d3" designation typically indicates the replacement of three hydrogen atoms with three deuterium atoms. In the context of the primaquine molecule, a common and logical site for such a modification is the methoxy (B1213986) group (-OCH₃) at the 6-position of the quinoline (B57606) ring, converting it to a trideuteromethoxy group (-OCD₃). This specific deuteration can be achieved through several synthetic strategies.

One primary approach involves the use of deuterated building blocks during the synthesis. The standard synthesis of primaquine involves the condensation of 6-methoxy-8-aminoquinoline with a substituted pentylamine side chain. nih.govgoogle.com To produce Primaquine-d3, the synthesis would be modified to use a deuterated version of the quinoline core.

Key Synthetic Steps:

Preparation of a Deuterated Precursor: The synthesis would begin with a precursor to the quinoline ring that allows for the introduction of the trideuteromethyl group. A common method is to use a demethylated precursor, such as a 6-hydroxyquinoline (B46185) derivative.

Deuteromethylation: The hydroxyl group of the precursor is then alkylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), under basic conditions. This step specifically introduces the -OCD₃ group.

Completion of Synthesis: Following the successful deuteration of the quinoline precursor, the remaining steps of the standard primaquine synthesis are carried out to attach the aminopentyl side chain, ultimately yielding Primaquine-d3. google.com

Salt Formation: The final step involves reacting the Primaquine-d3 free base with phosphoric acid to form the stable diphosphate (B83284) salt.

An alternative, though often less specific, method is hydrogen-deuterium exchange (HDX). nih.gov This involves exposing the final primaquine molecule to a deuterium source under conditions that promote the exchange of specific protons. nih.gov However, for creating the specific -OCD₃ group, synthesis from a deuterated reagent is generally the more controlled and efficient method, minimizing the risk of non-specific labeling. cerilliant.com The use of "6-D3-methoxyprimaquine" as an internal standard in pharmacokinetic studies further supports the strategy of targeting the methoxy group for deuteration. nih.gov

Analytical Techniques for Determining Isotopic Purity and Enrichment of Primaquine-d3 (Diphosphate)

After synthesis, it is crucial to determine the isotopic purity and the degree of deuterium enrichment in the Primaquine-d3 (diphosphate) sample. Isotopic purity refers to the percentage of the compound that contains deuterium, while isotopic enrichment quantifies the percentage of deuterium atoms at the labeled positions. almacgroup.com The primary analytical methods for this characterization are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy. almacgroup.comsigmaaldrich.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. almacgroup.com By comparing the mass spectra of unlabeled primaquine and Primaquine-d3, the incorporation of three deuterium atoms is confirmed by a mass shift of approximately +3 Da in the molecular ion peak. The relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species are measured. The isotopic enrichment is calculated from the integration of these peak areas, allowing for a precise quantification of the d₃-isomer's prevalence. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and isotopic composition.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of Primaquine-d3, the signal corresponding to the methoxy (-OCH₃) protons, which is a sharp singlet in unlabeled primaquine, will be significantly diminished or absent. The degree of signal reduction can be used to estimate the extent of deuteration. nih.govnih.gov

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei. wikipedia.org A peak will appear in the ²H NMR spectrum at a chemical shift corresponding to the methoxy group, providing unambiguous evidence of deuterium incorporation at that specific site. nih.govsigmaaldrich.com The integration of this peak allows for the quantification of deuterium content. sigmaaldrich.com

The following table summarizes the key analytical techniques for determining isotopic purity and enrichment.

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Deuterated compounds have a higher mass than their non-deuterated counterparts. | Confirms the mass increase corresponding to the number of incorporated deuterium atoms. Allows for the calculation of isotopic enrichment by comparing the relative abundances of d₀, d₁, d₂, and d₃ species. almacgroup.com |

| Proton NMR (¹H NMR) | Detects hydrogen-1 nuclei. Deuteration at a specific site leads to the disappearance of the corresponding proton signal. | Provides qualitative and quantitative information on the degree of deuteration by observing the reduction or absence of the methoxy proton signal. nih.gov |

| Deuterium NMR (²H NMR) | Detects deuterium nuclei directly. A signal appears for each unique deuterated position in the molecule. | Offers direct evidence and quantification of deuterium incorporation at the specific molecular site. sigmaaldrich.comwikipedia.org |

Spectroscopic and Chromatographic Confirmation of Deuteration Identity and Location

Spectroscopic Confirmation:

NMR Spectroscopy: Beyond determining enrichment, NMR is definitive for locating the deuterium label. The combination of ¹H and ²H NMR spectra confirms that the protons of the methoxy group have been replaced by deuterium. nih.gov Advanced two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can further correlate the carbon of the methoxy group with the absence of directly attached protons, solidifying the location of the deuterium atoms. cdnsciencepub.com

Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern of Primaquine-d3 would be compared to that of unlabeled primaquine. nih.gov Fragments containing the intact trideuteromethoxy group would exhibit a mass shift of +3 Da, while fragments that have lost this group would have the same mass as the corresponding fragments from the unlabeled compound. This differential fragmentation pattern serves as powerful evidence for the specific location of the deuterium label. nih.gov

Chromatographic Confirmation:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These chromatographic techniques are used to separate Primaquine-d3 from any potential impurities or starting materials. When coupled with a mass spectrometer (LC-MS), it provides a highly sensitive and specific analytical method. nih.govnih.govnih.gov The deuterated compound is expected to have a retention time that is nearly identical to its non-deuterated counterpart, confirming that the isotopic labeling has not significantly altered its physicochemical properties, which is a critical attribute for its use as an internal standard in bioanalytical methods. nih.govnih.gov This co-elution behavior, combined with the mass shift detected by the MS, confirms the identity of the deuterated compound within a complex mixture.

The following table outlines the methods used to confirm the identity and location of deuterium in Primaquine-d3.

| Technique | Purpose | Confirmation Method |

| NMR Spectroscopy | To confirm the exact location of deuterium atoms. | Absence of the -OCH₃ proton signal in ¹H NMR and presence of a corresponding signal in ²H NMR. 2D NMR techniques confirm the C-D bond. nih.govcdnsciencepub.com |

| Tandem Mass Spectrometry (MS/MS) | To verify the location of deuterium by analyzing molecular fragments. | Fragmentation pattern shows a +3 mass shift only in fragments containing the methoxy group. nih.gov |

| LC-MS | To confirm the purity and identity of the deuterated compound. | The compound elutes at a retention time nearly identical to unlabeled primaquine but shows the expected +3 mass shift in the mass spectrometer. nih.govnih.gov |

Advanced Analytical Quantification of Primaquine and Its Deuterated Analog

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has emerged as the gold standard for the bioanalysis of primaquine (B1584692) due to its high sensitivity, specificity, and speed. The development of robust LC-MS/MS assays involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, ensuring that the analytes of interest are resolved from potential interferences in the biological matrix. Researchers have developed various chromatographic conditions to achieve optimal separation of primaquine and its deuterated internal standard, Primaquine-d3.

Several studies have utilized reverse-phase chromatography with C18 columns. For instance, a rapid ultra-high-performance liquid chromatography (UHPLC)-MS/MS method employed a Hypersil GOLD™ aQ C18 column (100 × 2.1 mm, 1.9 μm particle size) to achieve a short retention time for primaquine of 1.6 minutes. nih.gov Another method for racemic primaquine used a Hypersil Gold column (100 mm × 4.6 mm, 3 µm) with an isocratic mobile phase, resulting in a total run time of 8 minutes. nih.govnih.gov For the enantiospecific separation of primaquine enantiomers, a Chiralcel OD-3R column (150 mm × 4.6 mm; I.D. 3 μm) has been successfully implemented. nih.gov

The mobile phase composition is a critical factor in achieving good peak shape and separation. A common approach involves the use of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to control the pH and improve ionization. nih.govnih.govresearchgate.net For example, one method utilized an isocratic mobile phase of methanol, water, and acetonitrile at an optimal ratio. nih.gov Another used a mobile phase composed of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile in an isocratic mode. nih.govnih.gov

| Chromatographic Column | Mobile Phase | Flow Rate | Analyte | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Hypersil GOLD™ aQ C18 (100 × 2.1 mm, 1.9 μm) | Isocratic mixture of methanol, water, and acetonitrile | 0.4 mL/min | Primaquine | 1.6 | nih.gov |

| Hypersil Gold (100 mm × 4.6 mm, 3 µm) | 10 mM ammonium acetate (pH 3.5) and acetonitrile (50:50 v/v) | 0.5 µL/min | Racemic Primaquine | Not specified | nih.gov |

| Chiralcel OD-3R (150 mm × 4.6 mm, 3 μm) | Gradient with 20 mM ammonium formate:acetonitrile (75:25, v/v with 0.1% formic acid) and methanol:acetonitrile (75:25, v/v) | 1.0 mL/min | Primaquine Enantiomers | Not specified | nih.govresearchgate.net |

| Luna C18 HPLC column | 80:20 methanol:water with 0.1% (v/v) formic acid | Not specified | Primaquine | 3.3 | researchgate.net |

Tandem mass spectrometry provides a highly selective and sensitive detection method for primaquine and Primaquine-d3. The optimization of mass spectrometric parameters is crucial for achieving the desired levels of sensitivity and specificity. This typically involves operating the mass spectrometer in the positive electrospray ionization (ESI+) mode and utilizing Multiple Reaction Monitoring (MRM). nih.govresearchgate.net

In MRM mode, specific precursor-to-product ion transitions are monitored for each analyte. For primaquine, a common transition is m/z 260.3 → 175.1. nih.gov The deuterated internal standard, Primaquine-d3, is monitored using the transition m/z 263.3 → 86.1. nih.gov The selection of these specific transitions minimizes interference from other compounds in the sample matrix, thereby enhancing the specificity of the assay. nih.gov

The optimization of parameters such as collision energy is also important for maximizing the signal intensity of the product ions. For instance, a collision energy of 30 V has been reported for both primaquine and its deuterated analog. nih.gov The MS/MS spectra of primaquine show key fragments at m/z 242.71 (loss of NH₃), 186.81 (loss of C₄H₁₁N), and 174.81 (loss of C₅H₁₁N). nih.gov

Utilization of Primaquine-d3 (Diphosphate) as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard, such as Primaquine-d3, is a cornerstone of modern quantitative bioanalysis. nih.govnih.gov An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov Primaquine-d3 fulfills these criteria, co-eluting with primaquine under most chromatographic conditions while being readily differentiated by its mass.

The primary role of Primaquine-d3 is to compensate for variations in sample preparation and instrument response. nih.gov Any loss of analyte during extraction, or fluctuations in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, a more accurate and precise quantification can be achieved. This approach effectively corrects for potential matrix effects and ensures the reliability of the analytical results. nih.gov

Methodological Advances in High-Throughput Quantitative Analysis of Primaquine and Metabolites

The need to analyze large numbers of samples in clinical trials and pharmacokinetic studies has driven the development of high-throughput quantitative methods for primaquine and its metabolites. nih.gov These methods aim to reduce sample analysis time without compromising the quality of the data.

Key advancements in this area include the use of UHPLC systems, which allow for faster separations with improved resolution compared to conventional HPLC. nih.gov By using smaller particle size columns and higher flow rates, run times can be significantly reduced. For example, a UHPLC-MS/MS method was developed with a run time of less than 2 minutes per sample. nih.gov

Simplified sample preparation techniques also contribute to higher throughput. Methods such as protein precipitation with acetonitrile are often preferred over more time-consuming liquid-liquid extraction or solid-phase extraction, as they are faster and can be automated. nih.gov The development of methods that can simultaneously quantify primaquine and its various metabolites in a single run further enhances efficiency. nih.gov For instance, a UPLC-MS/MS method was developed to quantify primaquine and eleven of its metabolites within a nine-minute run time. nih.gov

Pharmacokinetic Investigations Employing Primaquine D3 Diphosphate As a Tracer

Elucidation of Primaquine (B1584692) Disposition Kinetics in Preclinical Models via Isotopic Tracing

Isotopic tracing with deuterated compounds provides a powerful method to study the fate of a drug in a biological system. By administering a mixture of labeled and unlabeled primaquine, researchers can simultaneously monitor the pharmacokinetic profiles of both species, offering insights into the drug's disposition with high precision.

While specific studies directly comparing the absorption and distribution of Primaquine-d3 and unlabeled primaquine in preclinical models are not extensively available in publicly accessible literature, valuable insights can be drawn from studies using other stable isotope-labeled versions of primaquine, such as ¹³C-labeled primaquine. A study in mice utilizing ¹³C-labeled primaquine enantiomers provides a strong framework for understanding these dynamics. malariaworld.orgnih.gov

Following oral administration in mice, primaquine is rapidly absorbed and extensively distributed to tissues, with a marked preference for the liver. malariaworld.orgnih.gov The concentration of the (S)-(+)-enantiomer of primaquine was found to be generally higher in all tissues compared to the (R)-(−)-enantiomer. malariaworld.orgnih.gov At the time of maximum concentration (Tmax), which occurred between 0.5 and 1 hour in all tissues, the level of (S)-(+)-primaquine in the liver was approximately three times that of (R)-(−)-primaquine. malariaworld.orgnih.gov This suggests a rapid uptake and significant first-pass effect in the liver.

It is anticipated that the absorption and distribution dynamics of Primaquine-d3 would be very similar to its unlabeled counterpart. The small increase in molecular weight due to the three deuterium (B1214612) atoms is unlikely to significantly alter the physicochemical properties that govern passive diffusion and transporter-mediated uptake, which are the primary mechanisms for drug absorption and distribution. Therefore, one would expect Primaquine-d3 to exhibit similar rapid absorption and preferential accumulation in the liver, mirroring the behavior of unlabeled primaquine.

Interactive Data Table: Comparative Tissue Distribution of Primaquine Enantiomers in Mice

| Tissue | (S)-(+)-Primaquine Concentration (ng/g) | (R)-(−)-Primaquine Concentration (ng/g) |

| Liver | 15,000 | 5,000 |

| Spleen | 2,500 | 1,200 |

| Lungs | 2,000 | 800 |

| Kidneys | 1,800 | 900 |

| Brain | 500 | 250 |

Note: The data presented are approximate values derived from preclinical studies and are for illustrative purposes.

Primaquine is extensively metabolized in the liver, primarily through two major pathways: oxidative deamination by monoamine oxidase (MAO) to form the main plasma metabolite, carboxyprimaquine, and hydroxylation mediated by cytochrome P450 enzymes (CYP450), particularly CYP2D6. nih.govnih.gov The resulting metabolites can then undergo further conjugation reactions before being eliminated. nih.gov Less than 1% of the parent drug is typically excreted unchanged in the urine. who.intnih.govresearchgate.net

The substitution of hydrogen with deuterium at a metabolic site can lead to a kinetic isotope effect (KIE), where the C-D bond, being stronger than a C-H bond, is cleaved at a slower rate by metabolic enzymes. nih.govuspto.govnih.govresearchgate.net For Primaquine-d3, where the deuterium atoms are located on the methoxy (B1213986) group, a significant deuterium isotope effect on metabolism would be expected if O-demethylation were a major clearance pathway. However, the primary metabolic routes for primaquine involve the side chain and the quinoline (B57606) ring.

Stereoselective Pharmacokinetic Profiling of Primaquine Enantiomers with Deuterated Probes

Primaquine is a chiral drug administered as a racemic mixture of its two enantiomers, (S)-(+)-primaquine and (R)-(−)-primaquine. There is growing evidence that these enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. nih.govnih.govnih.gov Deuterated probes can be instrumental in dissecting the complex stereoselective disposition of primaquine.

Preclinical and clinical studies have consistently demonstrated significant differences in the pharmacokinetic profiles of the primaquine enantiomers. malariaworld.orgnih.govnih.gov In mice, the plasma exposure (AUC) and half-life of (S)-(+)-primaquine are substantially greater than those of (R)-(−)-primaquine. malariaworld.orgnih.gov Conversely, (R)-(−)-primaquine is cleared more rapidly from the plasma. malariaworld.orgnih.gov

This differential disposition is largely attributed to stereoselective metabolism. The (R)-(−)-enantiomer is preferentially metabolized by MAO to carboxyprimaquine. nih.gov In contrast, the (S)-(+)-enantiomer is a better substrate for CYP2D6-mediated hydroxylation, which is believed to produce the active metabolites responsible for its therapeutic effect. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Primaquine Enantiomers in Mice

| Parameter | (S)-(+)-Primaquine | (R)-(−)-Primaquine |

| Tmax (h) | 1.0 | 0.5 |

| Cmax (ng/mL) | 250 | 150 |

| AUC (ng·h/mL) | 1600 | 600 |

| Half-life (h) | 1.9 | 0.45 |

Note: The data presented are approximate values derived from preclinical studies and are for illustrative purposes. malariaworld.orgnih.gov

The use of deuterated enantiomers as probes can provide valuable information on their individual clearance pathways and the potential for in vivo interconversion. While no studies have specifically reported on the enantiomeric interconversion of primaquine, the distinct metabolic pathways for each enantiomer suggest that such interconversion is unlikely to be a significant process.

Deuteration of a specific enantiomer could potentially alter its metabolic fate if the deuteration site is involved in a rate-limiting metabolic step. For instance, if deuteration were to slow down the CYP2D6-mediated hydroxylation of (S)-(+)-primaquine, it could theoretically lead to a longer half-life and increased exposure for that enantiomer. Similarly, if the side chain of (R)-(−)-primaquine were deuterated at the site of MAO activity, its conversion to carboxyprimaquine could be slowed, altering its clearance.

However, with Primaquine-d3 deuterated at the methoxy group, a significant impact on the stereoselective clearance is not anticipated, as this position is not the primary site of the major metabolic reactions that differ between the enantiomers. Therefore, deuterated probes like (S)-(+)-Primaquine-d3 and (R)-(−)-Primaquine-d3 would likely serve as reliable tracers to study the individual disposition of each enantiomer without significantly perturbing their intrinsic pharmacokinetic properties.

Metabolic Pathway Elucidation and Enzyme Kinetics Studies with Primaquine D3 Diphosphate

Identification and Structural Characterization of Primaquine (B1584692) Metabolites Using Deuterated Standards

The use of stable isotope-labeled internal standards, such as Primaquine-d3, is a cornerstone of modern metabolic research, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS/MS). The known mass shift of three daltons in Primaquine-d3 and its subsequent metabolites allows for their unambiguous identification within complex biological matrices like plasma and urine. This method helps to distinguish drug-related compounds from endogenous molecules, thereby improving the accuracy and confidence of metabolite phenotyping and quantification.

Formation Kinetics and Substrate Selectivity for Carboxyprimaquine

Carboxyprimaquine is a primary and abundant metabolite of primaquine, formed through a pathway involving monoamine oxidase (MAO). nih.govnih.gov Studies investigating the pharmacokinetics of primaquine enantiomers have revealed significant differences in the formation of this metabolite. Research has consistently shown that carboxyprimaquine is preferentially generated from the (−)-(R)-primaquine enantiomer. nih.gov In mouse models, the administration of R-primaquine resulted in plasma concentrations of carboxyprimaquine that were approximately 3.5-fold higher than those observed after administering S-primaquine. nih.gov The peak concentration (Tmax) of carboxyprimaquine formation is also faster with the R-enantiomer, occurring at 30 minutes in both plasma and liver, compared to 1 hour with the S-enantiomer. nih.gov This enantioselectivity highlights the specific interactions between primaquine enantiomers and the enzymes responsible for this metabolic conversion.

| Parameter | (-)-(R)-Primaquine | (+)-(S)-Primaquine | Reference |

|---|---|---|---|

| Relative Carboxyprimaquine Generation | Higher | Lower | nih.govnih.gov |

| Tmax in Plasma (mice) | 30 minutes | 1 hour | nih.gov |

| Tmax in Liver (mice) | 30 minutes | 1 hour | nih.gov |

Investigation of Hydroxylated and Glucuronidated Primaquine Metabolites

Stable isotope labeling has been instrumental in identifying a variety of Phase I and Phase II metabolites.

Hydroxylated Metabolites: Hydroxylation of the quinoline (B57606) ring is a critical metabolic pathway, primarily mediated by cytochrome P450 enzymes. Using labeled standards, researchers have successfully identified and confirmed several stable mono-hydroxylated metabolites, including 2-hydroxyprimaquine, 3-hydroxyprimaquine, and 4-hydroxyprimaquine. nih.govnih.gov Another major hydroxylation product, 5-hydroxyprimaquine, is known to be highly unstable. nih.gov It readily auto-oxidizes to a more stable 5,6-ortho-quinone species, which is often used as a surrogate marker for the 5-hydroxylation pathway. nih.govnih.gov The identification of these metabolites is confirmed by comparing their chromatographic retention times and mass fragmentation patterns with those of synthetic standards. nih.gov

Glucuronidated Metabolites: Glucuronidation represents a significant Phase II conjugation pathway for primaquine and its metabolites. An apparent glucuronide of the parent primaquine molecule (m/z 436) has been detected in plasma. nih.gov Furthermore, hydroxylated primaquine metabolites can undergo secondary glucuronidation. nih.gov Two distinct hydroxy-primaquine glucuronides (m/z 452) have been identified, likely formed from the conjugation of glucuronic acid to different hydroxylated isomers. nih.gov Interestingly, one of these hydroxy-primaquine glucuronides appeared to be formed exclusively from the (+)-(S)-primaquine enantiomer. nih.gov A carbamoylglucuronide conjugate of primaquine has also been identified as a major metabolite in human urine. nih.gov

| Metabolite Type | Specific Metabolite Identified | Notes | Reference |

|---|---|---|---|

| Hydroxylated | 2-hydroxyprimaquine | Stable mono-hydroxylated metabolite. | nih.gov |

| 3-hydroxyprimaquine | Stable mono-hydroxylated metabolite. | nih.gov | |

| 4-hydroxyprimaquine | Stable mono-hydroxylated metabolite. | nih.gov | |

| 5,6-ortho-quinone | Stable marker for the unstable 5-hydroxyprimaquine pathway. | nih.govnih.gov | |

| Glucuronidated | Primaquine glucuronide | Direct conjugation of the parent drug. | nih.gov |

| Hydroxy-primaquine glucuronides | Two distinct isomers identified; one formed exclusively from (+)-(S)-primaquine. | nih.govnih.gov | |

| N-carbamoylglucuronide of Primaquine | Identified as a major metabolite in urine. | nih.gov |

Role of Cytochrome P450 (CYP) Isoforms in Primaquine-d3 Metabolism

The biotransformation of primaquine is a complex process involving multiple enzyme systems. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the Phase I oxidative metabolism, which is essential for the formation of pharmacologically active metabolites. frontiersin.org

In Vitro and In Vivo Contributions of CYP2D6 to Primaquine-d3 Biotransformation

CYP2D6 is the principal enzyme responsible for the metabolic activation of primaquine through hydroxylation. frontiersin.orgnih.gov Its critical role has been demonstrated in both laboratory and living models.

In Vitro Studies: Experiments using recombinant human CYP2D6 have shown that this enzyme mediates the formation of multiple hydroxylated metabolites. nih.govnih.gov Incubation of primaquine with CYP2D6 results in the production of 2-, 3-, and 4-hydroxyprimaquine, as well as the marker for the 5-hydroxylation pathway. nih.gov The metabolism is enantioselective: (+)-(S)-primaquine is preferentially converted to 2-hydroxyprimaquine, while (−)-(R)-primaquine predominantly forms 3- and 4-hydroxyprimaquine. nih.gov The rate of metabolism of the (+)-(S)-enantiomer by CYP2D6 is also significantly higher than that of the (−)-(R)-enantiomer. nih.gov Furthermore, the use of specific CYP2D6 inhibitors, such as paroxetine, significantly decreases the formation of these phenolic metabolites, confirming the enzyme's primary role in this pathway. nih.gov

In Vivo Studies: The essential role of CYP2D6 has been unequivocally confirmed in animal models. Studies using mice with a knockout of the CYP 2D gene family showed significantly altered primaquine pharmacokinetics. nih.govnih.gov These mice had higher exposure to the parent drug and carboxyprimaquine but had significantly lower concentrations of the phenolic (hydroxylated) metabolites. nih.gov Conversely, "humanized" mice, where the mouse CYP 2D gene is replaced with the human CYP2D6 gene, demonstrated restored production of these hydroxylated metabolites. nih.gov These findings highlight that CYP2D6-mediated metabolism is a prerequisite for the formation of these key metabolites in vivo. nih.govnih.gov

| Study Type | Key Finding | Significance | Reference |

|---|---|---|---|

| In Vitro (recombinant CYP2D6) | Enantioselective formation of 2-, 3-, 4-, and 5-hydroxylated metabolites. | Demonstrates direct catalytic activity and substrate preference of CYP2D6. | nih.gov |

| In Vitro (CYP2D6 inhibition) | Inhibitor paroxetine blocks the formation of phenolic metabolites. | Confirms that CYP2D6 is the primary enzyme for this pathway. | nih.gov |

| In Vivo (CYP 2D knockout mice) | Significantly reduced levels of phenolic metabolites. | Shows the necessity of the CYP 2D enzyme family for hydroxylation in vivo. | nih.gov |

| In Vivo (Humanized CYP2D6 mice) | Restored production of phenolic metabolites. | Confirms the specific role of human CYP2D6 in primaquine bioactivation. | nih.gov |

Comprehensive Metabolic Profiling in Biological Matrices using Primaquine-d3 (Diphosphate)

Utilizing high-resolution mass spectrometry with deuterated standards like Primaquine-d3 allows for a comprehensive mapping of metabolic pathways in biological samples such as human plasma and urine. nih.gov These studies have revealed a complex network of biotransformations, identifying over 30 metabolites in addition to the parent drug and carboxyprimaquine. nih.gov

This comprehensive profiling delineates three primary metabolic pathways for primaquine in humans:

Pathway 1: Direct Conjugation (Phase II): This pathway involves the direct attachment of moieties such as glucuronic acid, glucose, or acetate (B1210297) to the parent primaquine molecule without prior Phase I modification. nih.gov

Pathway 2: Oxidative Metabolism (Phase I) followed by Conjugation (Phase II): This is a major pathway initiated by CYP-mediated hydroxylation at various positions on the quinoline ring, leading to mono-, di-, or even tri-hydroxylated intermediates. These oxidized metabolites are then subsequently conjugated with glucuronic acid. nih.gov

Pathway 3: Deamination (Phase I) and Subsequent Modifications: This pathway begins with MAO-catalyzed oxidative deamination to form a primaquine-aldehyde, which is then converted to primaquine alcohol and carboxyprimaquine. These deaminated metabolites can then undergo further Phase I hydroxylations or Phase II glucuronide conjugations. nih.gov

The simultaneous identification of these numerous metabolites in plasma and urine provides a holistic view of primaquine's fate in the body, which is critical for understanding the balance between metabolic activation and detoxification. nih.gov

| Metabolite ID (as per source) | Metabolite Name/Description | Observed m/z [M+H]+ | Metabolic Pathway | Reference |

|---|---|---|---|---|

| 3 | Carboxy-primaquine lactam | 257.1273 | Pathway 3 (Deamination) | nih.gov |

| 6 | Carboxy primaquine methyl ester | 289.1560 | Pathway 3 (Deamination) | nih.gov |

| 7 | Primaquine-glucose conjugate | 422.2315 | Pathway 1 (Direct Conjugation) | nih.gov |

| 11, 13 | Hydroxy-primaquine glucuronide (isomers) | 452.2011 | Pathway 2 (Hydroxylation + Conjugation) | nih.gov |

| 14, 18, 19 | Monohydroxy-primaquine (isomers) | 276.1706 | Pathway 2 (Hydroxylation) | nih.gov |

| 15 | Hydroxy-primaquine-alcohol-glucuronide | 453.1881 | Pathway 3 (Deamination + Hydroxylation + Conjugation) | nih.gov |

| 29 | Primaquine acetate | 302.1875 | Pathway 1 (Direct Conjugation) | nih.gov |

Mechanistic Research Insights Using Primaquine D3 Diphosphate

Cellular and Subcellular Dynamics of Primaquine-d3 (Diphosphate) Uptake and Distribution

The efficacy of a drug is fundamentally linked to its ability to reach and accumulate at its site of action. Understanding the cellular and subcellular journey of primaquine (B1584692) is key to deciphering its mechanism.

Research shows that primaquine, as a weak base, readily accumulates in acidic intracellular compartments, most notably endosomes. nih.gov This accumulation is driven by the proton pump, which maintains the low pH of these organelles. nih.gov Once inside, the protonated form of primaquine is trapped, leading to its concentration within the endosomal system. nih.gov This process has been found to interfere with crucial cellular functions, such as the recycling of membrane proteins like the transferrin receptor back to the plasma membrane. nih.gov

Morphological studies using fluorescent labeling techniques have visualized the consequences of this accumulation, revealing that primaquine can induce the swelling of endosomes into large vacuoles. nih.gov Investigations using liposomal models, which mimic cellular membranes, suggest that primaquine interacts with the polar head groups of the phospholipid bilayer. researchgate.net This interaction can increase the water permeability of the membrane, potentially contributing to its effects on cellular compartments. researchgate.net On a broader scale, pharmacokinetic studies in animal models show that primaquine preferentially concentrates in the liver compared to plasma and other organs, indicating a rapid absorption and distribution to this key site of parasite development. nih.gov

The precise membrane transporters responsible for primaquine's entry into parasite or host cells are not fully elucidated. However, significant progress has been made in identifying its intracellular protein targets, which differ between parasite and host cells.

In the context of its antimalarial activity, a key mechanism involves the targeting of iron-sulfur (Fe-S) cluster proteins within the parasite. nih.gov Studies using yeast as a model organism have shown that primaquine's growth-inhibitory effects are most pronounced in cells reliant on mitochondrial respiration. nih.gov The drug leads to a severe decrease in the activity of aconitase, a mitochondrial enzyme that contains an Fe-S cluster notoriously sensitive to oxidative damage. nih.gov This suggests that primaquine's action is mediated by reactive oxygen species (ROS) that damage these labile Fe-S clusters, thereby disrupting essential enzymatic functions and parasite development. nih.gov

In human host cells, particularly endothelial cells, a different protein target has been identified in the context of vascular barrier function. Research has shown that primaquine diphosphate's ability to stabilize the endothelial barrier is mediated through its interaction with Ubiquitin Specific Protease 1 (USP1). nih.govnih.gov

In Vitro and Ex Vivo Models for Investigating Primaquine-Mediated Biological Processes

Cellular and tissue models are indispensable for dissecting the complex biological effects of compounds like primaquine under controlled conditions.

The mitochondrion of the malaria parasite is a primary target of primaquine. drugbank.comnih.gov Its mechanism of action is not direct but involves a two-step biochemical relay that leverages host cell metabolism. researchgate.net First, primaquine is metabolized by the host's cytochrome P450 enzyme CYP2D6 into hydroxylated metabolites (OH-PQm). researchgate.net These metabolites, while having modest direct activity, are then acted upon by cytochrome P450 NADPH:oxidoreductase (CPR), an enzyme found in host tissues like the liver. researchgate.net This second step involves the reduction of the metabolites and results in the massive generation of hydrogen peroxide (H₂O₂), a potent reactive oxygen species that induces significant oxidative stress, leading to parasite death. researchgate.net

This generation of ROS is directly linked to the observed disruption of mitochondrial function. nih.gov The oxidative stress damages vital mitochondrial components, particularly proteins containing sensitive Fe-S clusters, which are essential for processes like the electron transport chain. nih.govdrugbank.com This interference with the parasite's energy-producing machinery is a cornerstone of its antimalarial effect. drugbank.com

| Cellular Process/Component | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Overall Parasite Viability | Inhibition of parasite growth and killing | Metabolism by host CYP2D6 and CPR generates lethal levels of H₂O₂. | researchgate.net |

| Mitochondrial Function | Impaired energy production and electron transport | Interference with mitochondrial components responsible for energy supply. | drugbank.comnih.gov |

| Mitochondrial Enzymes (e.g., Aconitase) | Decreased enzymatic activity | ROS-mediated damage to labile iron-sulfur (Fe-S) clusters within the proteins. | nih.gov |

| Oxidative Stress | Significant increase in intracellular reactive oxygen species (ROS) | Redox cycling of hydroxylated primaquine metabolites by host CPR enzyme. | researchgate.net |

Beyond its antimalarial properties, primaquine has been investigated for its effects on host vascular systems. Using in vitro models with Human Umbilical Vein Endothelial Cells (HUVECs), studies have revealed that primaquine diphosphate (B83284) can block vascular leakage and enhance endothelial barrier integrity. nih.govresearchgate.net

In these cellular models, barrier function is often challenged with agents like Vascular Endothelial Growth Factor (VEGF), which increases permeability. nih.gov Primaquine was found to counteract the effects of VEGF. nih.govresearchgate.net The integrity of the endothelial barrier was quantified using two primary methods: measuring the Transendothelial Electrical Resistance (TEER), where a higher resistance indicates a tighter barrier, and assessing the passage of FITC-dextran across the cell monolayer, where less passage signifies improved integrity. nih.gov

Mechanistically, primaquine was shown to stabilize the linear distribution of key junctional proteins, such as VE-cadherin, at the cell boundaries. nih.gov It also prevented VEGF-induced formation of actin stress fibers, helping to maintain the cell's structural cortical actin ring. nih.govresearchgate.net Further investigation identified the molecular target for this action as Ubiquitin Specific Protease 1 (USP1), demonstrating a novel mechanism by which primaquine influences host cellular processes. nih.govnih.gov

| Parameter | Condition: VEGF Stimulation | Condition: VEGF + Primaquine Diphosphate | Reference |

|---|---|---|---|

| Barrier Permeability (TEER) | Decreased | Maintained / Decline Blocked | nih.gov |

| Barrier Permeability (FITC-dextran) | Increased | Increase Blocked | nih.gov |

| VE-cadherin Distribution | Disrupted | Linear Distribution Maintained | nih.gov |

| Actin Cytoskeleton | Stress Fiber Formation | Cortical Ring Shape Maintained | nih.govresearchgate.net |

| Identified Molecular Target | Ubiquitin Specific Protease 1 (USP1) | nih.govnih.gov |

Future Directions and Methodological Innovations in Deuterated Primaquine Research

Development of Advanced Isotope-Labeled Primaquine (B1584692) Analogs for Specific Research Objectives

The utility of isotope labeling in drug metabolism and pharmacokinetic (DMPK) studies is well-established. While Primaquine-d3 has proven invaluable, the development of more advanced, strategically labeled primaquine analogs is a key future direction. These next-generation tracers are designed to answer more specific and complex biological questions.

One significant advancement is the use of stable isotopes like Carbon-13 (¹³C) to label the primaquine molecule. Unlike deuterium (B1214612) labeling, which can sometimes alter metabolic pathways due to the kinetic isotope effect, ¹³C labeling is generally considered to have a negligible effect on the drug's metabolism. This makes ¹³C-labeled primaquine an excellent tool for accurately tracing the metabolic fate of the parent drug and identifying its various metabolites.

Recent studies have utilized ¹³C-labeled primaquine to profile its metabolites in complex biological matrices. For instance, by using a 50:50 mixture of ¹²C- and ¹³C-labeled primaquine enantiomers, researchers can readily identify drug-derived metabolites through the characteristic "twin peaks" observed in mass spectrometry analysis. nih.gov This approach facilitates the unambiguous identification of novel metabolites and provides a more comprehensive understanding of primaquine's biotransformation.

Future research will likely focus on:

Site-specific multi-isotope labeling: Incorporating multiple isotopes (e.g., ¹³C, ¹⁵N, and deuterium) at specific positions within the primaquine molecule. This will enable more detailed mechanistic studies of metabolic pathways and enzyme-catalyzed reactions.

Positional isotopomers: Synthesizing primaquine analogs with isotopes at different positions to investigate the metabolic stability of specific chemical bonds and to probe the mechanisms of specific metabolic reactions, such as hydroxylation or demethylation.

Isotope-labeled reactive metabolites: Synthesizing stable isotope-labeled versions of primaquine's reactive metabolites, such as the 5,6-orthoquinone. This would allow for precise quantification and tracking of these often transient and toxic species, providing critical insights into the mechanisms of primaquine-induced hemolysis.

Table 1: Comparison of Isotope Labeling Strategies for Primaquine Research

| Labeling Strategy | Primary Application | Advantages | Limitations |

| Primaquine-d3 | Internal standard in pharmacokinetic studies | Cost-effective, readily available | Potential for kinetic isotope effect, limited use for metabolite tracking |

| ¹³C-Primaquine | Metabolite profiling and pharmacokinetic studies | Negligible isotope effect, accurate metabolite tracking | Higher synthesis cost |

| Multi-isotope Labeled Primaquine | Mechanistic studies of metabolism | Detailed pathway analysis | Complex synthesis, high cost |

| Positional Isotopomers | Probing specific metabolic reactions | Insight into reaction mechanisms | Synthetically challenging |

Integration of Primaquine-d3 Data with Systems Biology and Computational Modeling Approaches

The wealth of pharmacokinetic data generated using Primaquine-d3 as an internal standard provides a robust foundation for more sophisticated analytical approaches. Integrating this data with systems biology and computational modeling represents a significant leap forward in understanding the complex pharmacology of primaquine.

Systems Biology and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

Pharmacokinetic models describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamic models relate drug concentration to its effect. By combining these, researchers can build comprehensive PK/PD models that simulate the in vivo behavior of primaquine. These models are crucial for:

Predicting drug efficacy: Mechanistic PK/PD models have been developed to describe the gametocytocidal activity of primaquine and its impact on mosquito infectivity. nih.gov These models can help optimize dosing regimens to maximize the transmission-blocking effects of the drug.

Understanding toxicity: Compartmental models have been designed to characterize primaquine-induced hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.gov These models can predict the hemolytic risk associated with different dosing strategies and inform the development of safer treatment protocols.

The accurate pharmacokinetic parameters derived from studies using Primaquine-d3 are essential inputs for these models, ensuring their predictive power and clinical relevance.

Computational Modeling of Metabolism:

Computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are increasingly being used to investigate the molecular details of drug metabolism. In the context of primaquine, these methods can be used to:

Predict metabolic sites: Computational models can predict which parts of the primaquine molecule are most susceptible to metabolism by enzymes like cytochrome P450 2D6 (CYP2D6).

Elucidate enzyme-substrate interactions: Molecular docking simulations can provide insights into how primaquine and its analogs bind to the active site of metabolic enzymes, helping to explain the observed metabolic profiles.

Investigate the formation of reactive metabolites: Computational studies can model the chemical reactions involved in the formation of toxic metabolites, providing a deeper understanding of the mechanisms underlying primaquine's adverse effects.

The integration of experimental data from studies with isotope-labeled compounds and in silico predictions will create a powerful synergy for advancing our understanding of primaquine's complex pharmacology.

Novel Applications of Stable Isotope Tracing in Preclinical Drug Discovery and Development

The application of stable isotope tracing, including the use of deuterated compounds like Primaquine-d3, extends beyond traditional pharmacokinetic studies and offers innovative approaches in preclinical drug discovery and development.

Metabolite Identification and Profiling:

As mentioned earlier, the use of stable isotopes, particularly ¹³C, is a powerful tool for identifying and quantifying drug metabolites. This is a critical step in preclinical development, as it helps to identify potentially active or toxic metabolites. The "twin peak" approach with ¹³C-labeled primaquine has been successfully used to profile its metabolites in various tissues, providing a comprehensive picture of its metabolic fate. nih.gov

Metabolic Flux Analysis:

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. While not yet widely applied to primaquine research, stable isotope tracers could be used to study the impact of the drug on the metabolic pathways of the malaria parasite. For example, by using ¹³C-labeled glucose or other nutrients, researchers could trace how primaquine affects central carbon metabolism in Plasmodium, potentially revealing novel mechanisms of action.

Investigating Metabolic Switching:

Deuteration at a specific site in a drug molecule can slow down its metabolism at that position, a phenomenon known as the kinetic isotope effect. This can lead to "metabolic switching," where the drug is metabolized through alternative pathways. nih.gov This principle can be strategically employed in drug design to:

Reduce the formation of toxic metabolites: If a toxic metabolite is formed through a specific metabolic pathway, deuteration of the precursor site can shunt the metabolism towards safer pathways, thereby reducing the toxicity of the drug.

Future preclinical studies could explore the use of site-specifically deuterated primaquine analogs to investigate metabolic switching and to design new derivatives with improved safety and pharmacokinetic profiles.

常见问题

Basic: What analytical methods are recommended for verifying the purity of Primaquine-d3 (diphosphate) in preclinical studies?

To ensure purity, researchers should employ reversed-phase HPLC with UV detection, following USP pharmacopeial guidelines. The sample must be dried at 105°C for 2 hours, with acceptance criteria for impurities not exceeding 3.0% total (see Table 1 in ). Specific unidentified impurities (e.g., Primaquine related compound A) should be quantified using relative retention times and peak response ratios (rU/rS) . Pharmacopeial reference standards (USP Primaquine Phosphate RS) are critical for method validation .

Basic: How can researchers distinguish Primaquine-d3 (diphosphate) from its non-deuterated counterpart in spectroscopic analyses?

Deuteration introduces distinct mass shifts in mass spectrometry (MS). Researchers should use high-resolution LC-MS/MS to detect the +3 Da shift in molecular ions (e.g., m/z 455.34 for diphosphate vs. 452.34 for non-deuterated primaquine). Isotopic labeling also alters nuclear magnetic resonance (NMR) spectra, particularly in proton environments near the deuterated methyl groups .

Advanced: What experimental design considerations are critical for tracking Primaquine-d3 (diphosphate) metabolism in Plasmodium models?

Incorporate isotopic tracing with LC-MS/MS to monitor metabolic intermediates. For example, deuterated dimethylallyl diphosphate (DMADP) and geranyl diphosphate (GDP) in the methylerythritol phosphate (MEP) pathway can be quantified using methods validated in Bacillus subtilis (see Figure 3.6 in ). Ensure bacterial extracts are spiked with deuterated internal standards (e.g., BCEtP-d8) to correct for matrix effects .

Advanced: How do crystal water content variations in Primaquine-d3 (diphosphate) impact its stability in long-term storage?

Per pharmacopeial specifications, diphosphate salts (e.g., quinocide diphosphate) contain defined crystal water, which affects hygroscopicity and degradation rates. Stability studies should compare samples stored in airtight, light-resistant containers under controlled humidity (). Thermogravimetric analysis (TGA) can quantify water loss, while X-ray diffraction (XRD) confirms crystallinity changes .

Advanced: What strategies resolve contradictions in pharmacokinetic data for Primaquine-d3 (diphosphate) across species?

Use physiologically based pharmacokinetic (PBPK) modeling integrated with species-specific metabolic data. For example, discrepancies in hepatic clearance may arise from differences in cytochrome P450 activity. Validate models using in vitro hepatocyte assays and adjust parameters like tissue:plasma partition coefficients. Refer to metabolic frameworks for terpenoid biosynthesis (e.g., iBsu1103V2 model in ) .

Basic: What are the common impurities in synthesized Primaquine-d3 (diphosphate), and how are they controlled?

Key impurities include:

- Primaquine related compound A (8-[(4-Aminopentyl)amino]-6-methoxyquinoline): Limit ≤0.20% (Table 1, ).

- Secaquine (N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine): Limit ≤1.8%.

Control involves optimizing reaction pH during phosphorylation and using preparative HPLC for purification .

Advanced: How does deuterium labeling affect the enzymatic kinetics of Primaquine-d3 (diphosphate) in CYP450 assays?

Deuteration may induce kinetic isotope effects (KIE), slowing oxidative metabolism. Measure kcat/KM ratios using recombinant CYP2D6 isozymes and compare with non-deuterated controls. MS-based assays (e.g., multiple reaction monitoring) enhance sensitivity for detecting deuterated metabolites like carboxyprimaquine-d3 .

Basic: What pharmacopeial guidelines govern the storage of Primaquine-d3 (diphosphate) to prevent degradation?

Store in airtight, light-resistant containers at 15–30°C. Monitor for deliquescence using dynamic vapor sorption (DVS) analysis, as diphosphate salts are hygroscopic. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for regulatory submissions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。